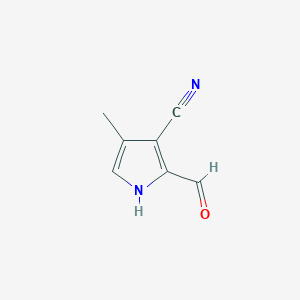2-Formyl-4-methyl-1H-pyrrole-3-carbonitrile
CAS No.: 1380521-11-8
Cat. No.: VC5404074
Molecular Formula: C7H6N2O
Molecular Weight: 134.138
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1380521-11-8 |
|---|---|
| Molecular Formula | C7H6N2O |
| Molecular Weight | 134.138 |
| IUPAC Name | 2-formyl-4-methyl-1H-pyrrole-3-carbonitrile |
| Standard InChI | InChI=1S/C7H6N2O/c1-5-3-9-7(4-10)6(5)2-8/h3-4,9H,1H3 |
| Standard InChI Key | XWVHGEVTHFKXJM-UHFFFAOYSA-N |
| SMILES | CC1=CNC(=C1C#N)C=O |
Introduction
Structural Characteristics
Molecular Architecture
The compound features a pyrrole ring (a five-membered aromatic heterocycle with one nitrogen atom) substituted at positions 2, 3, and 4 (Figure 1). Key groups include:
-
Formyl (-CHO) at position 2,
-
Nitrile (-CN) at position 3,
-
Methyl (-CH₃) at position 4.
This substitution pattern creates an electron-deficient aromatic system, enhancing reactivity toward electrophilic and nucleophilic agents .
Table 1: Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₆N₂O | |
| SMILES | CC1=CNC(=C1C#N)C=O | |
| InChI Key | XWVHGEVTHFKXJM-UHFFFAOYSA-N | |
| Exact Mass | 134.048 Da | |
| Planarity | Confirmed via X-ray analogs |
Synthesis and Chemical Reactions
Reactivity
The compound’s functional groups enable diverse transformations:
-
Formyl Group:
-
Nitrile Group:
| Property | Value (Estimated) | Basis |
|---|---|---|
| Boiling Point | ~360–370°C | Analog: |
| Density | 1.3±0.1 g/cm³ | Analog: |
| LogP | 1.45 | Calculated via PubChem |
| Solubility | Low in water; soluble in DMSO | Analog: |
The electron-withdrawing nitrile and formyl groups likely reduce solubility in non-polar solvents, aligning with trends in nitrile-containing aromatics .
Biological Activity and Applications
Industrial Applications
-
Pharmaceuticals: Intermediate for protease inhibitors and kinase modulators .
-
Materials Science: Building block for conductive polymers due to π-conjugation .
Research Gaps and Future Directions
Unresolved Challenges
-
Synthesis Optimization: Current methods lack yield and selectivity data .
-
Physicochemical Profiling: Experimental determination of melting point, solubility, and stability.
-
Biological Screening: In vitro assays against microbial and cancer cell lines.
Promising Avenues
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume